4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound that contains a triazole ring, a thiazole ring, and an allyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol” typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the thiazole ring: This can be achieved through the reaction of a thioamide with a haloketone.
Formation of the triazole ring: This can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Introduction of the allyl group: This step may involve allylation reactions using allyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol” can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Allyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole or thiazole derivatives.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol: can be compared with other triazole or thiazole derivatives.
Similar compounds: this compound, this compound.
Uniqueness
Structural uniqueness: The combination of the triazole and thiazole rings with an allyl group.
Biological activity: Potentially unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S2/c1-2-8-18-12(16-17-14(18)19)11-9-20-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWYJKYXTZZSRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132763 | |
Record name | 2,4-Dihydro-5-(2-phenyl-4-thiazolyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338420-11-4 | |
Record name | 2,4-Dihydro-5-(2-phenyl-4-thiazolyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338420-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-(2-phenyl-4-thiazolyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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